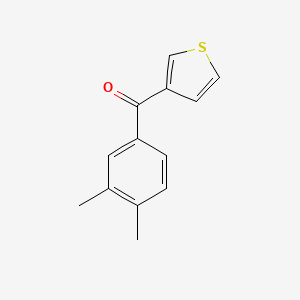

3-(3,4-Dimethylbenzoyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

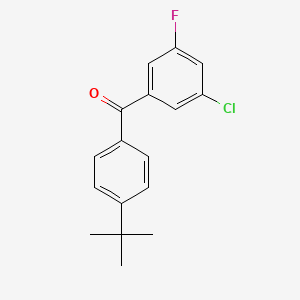

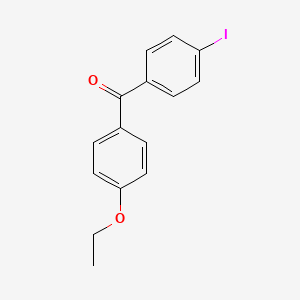

3-(3,4-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(3,4-Dimethylbenzoyl)thiophene, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of 3-(3,4-Dimethylbenzoyl)thiophene has been studied theoretically using quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations . The structure is planar, which is typical for thiophene-based compounds .Chemical Reactions Analysis

Thiophene-based compounds, including 3-(3,4-Dimethylbenzoyl)thiophene, are known to undergo a variety of chemical reactions. For instance, they can participate in condensation reactions to form aminothiophene derivatives . They can also undergo reactions with thioglycolic acid derivatives under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis

3-(3,4-Dimethylbenzoyl)thiophene has a molecular weight of 216.3 . Its physical and chemical properties have been studied using various computational methods . For instance, its 1H and 13C NMR chemical shifts were calculated using the gauge-invariant atomic orbital (GIAO) method .Scientific Research Applications

Synthesis and Antimicrobial Studies

3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) has been utilized in the synthesis of novel bis-[1,3,4-thiadiazole] and bis-thiazole derivatives with thieno[2,3-b]thiophene moiety. Antimicrobial evaluations of these synthesized products have shown promising results, indicating potential applications in the development of new antimicrobial agents (Kheder & Mabkhot, 2012).

Antioxidant Activity Evaluation

New derivatives of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes have been prepared and their antioxidant properties evaluated. This research has implications for understanding the structure-activity relationships in thiophene derivatives and their potential uses in antioxidant applications (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Versatile Building Block for Chemical Synthesis

3,4-Bis(trimethylsilyl)thiophene has been synthesized and used as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes. This compound demonstrates significant potential in the field of organic chemistry for the synthesis of complex thiophene-based structures (Ye & Wong, 1997).

Photochemical Degradation Studies

The photochemical degradation of 2-methyl-, 3-methyl- and 2,3-dimethylbenzo[b]thiophene has been studied to understand the fate of crude oil components after oil spills in oceans. This research provides insights into the environmental impact of thiophene derivatives in marine ecosystems (Andersson & Bobinger, 1996).

Thiophene in Material Science and Pharmaceuticals

Studies on substituted thiophenes have demonstrated a wide range of biological activities and applications in material science, including in the development of organic light-emitting transistors and solar cells. The synthesis and crystal structure of certain thiophene derivatives have been reported, emphasizing their diverse applications (Nagaraju et al., 2018).

Future Directions

Thiophene-based compounds, including 3-(3,4-Dimethylbenzoyl)thiophene, have potential applications in various fields such as organic electronics . They can be used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Therefore, future research may focus on exploring these applications and developing new synthesis methods for these compounds .

properties

IUPAC Name |

(3,4-dimethylphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMJFXWAOQVFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CSC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641841 |

Source

|

| Record name | (3,4-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylbenzoyl)thiophene | |

CAS RN |

898771-09-0 |

Source

|

| Record name | (3,4-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.